molecular formula C13H11NO3S B2681531 1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one CAS No. 13134-60-6

1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one

Cat. No.: B2681531
CAS No.: 13134-60-6
M. Wt: 261.3
InChI Key: LLBVHNUDZBQSHD-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one is a synthetic compound featuring a 3,4-dihydroxyphenyl (catechol) group linked via an ethanone bridge to a pyridin-2-ylsulfanyl moiety. Its primary biological relevance stems from its role as a Selective NF-κB Inhibitor (SNI-1), where it disrupts the interaction between CARP-1 and NEMO/IKK proteins, thereby attenuating NF-κB signaling pathways critical for inflammation and cancer progression . This compound, procured from ChemBridge, has been pivotal in studies targeting NF-κB-driven pathologies .

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-10-5-4-9(7-11(10)16)12(17)8-18-13-3-1-2-6-14-13/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBVHNUDZBQSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 2-mercaptopyridine.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-dihydroxybenzaldehyde and 2-mercaptopyridine in the presence of a suitable catalyst, such as an acid or base.

    Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for maximum yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Automation: Implementing automated systems for precise control of reaction parameters and product isolation.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: The pyridinyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Substituted pyridinyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H11NO3S
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 13134-60-6
  • IUPAC Name : 1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethanone

The structure of the compound features a dihydroxyphenyl moiety linked to a pyridine ring via a thioether bond, contributing to its unique reactivity and biological profile.

Antioxidant Properties

Research indicates that 1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one exhibits potent antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have demonstrated its ability to scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Anticancer Activity

The compound has shown promising results in anticancer research. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, one study highlighted its effectiveness against breast cancer cells, where it modulated key signaling pathways involved in cell survival and apoptosis .

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms of 1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one was conducted using human breast cancer cell lines. The study focused on the compound's ability to induce apoptosis through the activation of caspase pathways. Results indicated a significant increase in apoptotic markers following treatment with the compound, confirming its potential as an effective anticancer agent.

Case Study 2: Neuroprotective Effects

Another case study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Using neuronal cell cultures exposed to oxidative stressors, researchers observed that treatment with 1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one significantly reduced cell death and preserved mitochondrial function. These findings suggest its potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Key Findings :

  • The pyridin-2-ylsulfanyl group in SNI-1 enhances specificity for NF-κB pathway inhibition compared to phenylthio analogs .
  • Thiocyanate derivatives (e.g., BiP inducer X) shift activity toward ER stress modulation, highlighting the impact of sulfur-group electronics .

Amino-Substituted Derivatives

Replacing the sulfur atom with amino groups alters pharmacological profiles, particularly toward cholinergic and neuroactive effects.

Compound Name Substituent at 2-Position Molecular Weight Key Activity Evidence Source
1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethanone HCl Dimethylamino 231.68 Cholinergic agent; enhances acetylcholine levels
2-(Cyclopentylamino)-1-(3,4-dihydroxyphenyl)ethanone HCl Cyclopentylamino 283.76 Synthetic intermediate; no explicit activity reported

Key Findings :

  • Dimethylamino derivatives exhibit cholinergic activity by inhibiting acetylcholine metabolism, contrasting with sulfur-based NF-κB inhibitors .
  • Melting points of amino-substituted analogs (e.g., 213–214°C for cyclopentylamino derivatives) suggest improved crystallinity compared to sulfur analogs .

Pyridinone and Heterocyclic Analogs

Modifications to the phenyl or ethanone core introduce heterocyclic systems with varied bioactivities.

Compound Name Core Structure Molecular Weight Key Activity Evidence Source
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2-one 395.23 Antioxidant (79.05% DPPH scavenging at 12 ppm)
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Ethanone-pyridine hybrid 319.38 Patent compound; potential kinase inhibitor
7-(1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 421.47 EU-patented; activity undisclosed

Key Findings :

  • Bromophenyl-substituted pyridinones show superior antioxidant activity (79.05% vs. ascorbic acid’s 82.71%) due to electron-withdrawing groups enhancing radical scavenging .
  • Methylsulfonyl groups in pyridine hybrids (e.g., ) may improve solubility and target affinity in kinase inhibition .

Patent and Investigational Compounds

Compound Name Structural Features Patent/Application Potential Application Evidence Source
2-{4-[1-(4-Methylsulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone Pyrazolo-pyrimidine + piperidine EP 1 808 168 B1 Oncology/Inflammation
2-(3,4-Dimethoxyphenyl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone EP 2023/39 CNS disorders

Key Findings :

  • Piperidine-linked pyrazolo-pyrimidine derivatives () demonstrate structural complexity for multi-target engagement .
  • Dimethoxyphenyl groups in pyrido-pyrimidinones may enhance blood-brain barrier penetration for CNS targets .

Biological Activity

1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one is a complex organic compound notable for its potential biological activities. It features both phenolic and pyridine moieties, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl groups in the phenolic structure enhances its ability to form hydrogen bonds and participate in π-π stacking interactions, which are critical for binding to biological targets.

Potential Mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of hydroxyl groups that can scavenge free radicals.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, such as kinases or phosphatases.
  • Cell Signaling Modulation : The compound could modulate signaling pathways by interacting with receptors or transcription factors.

Biological Activities

Research indicates that 1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one possesses various biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and leukemia (B1647) cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through modulation of cell cycle regulators .
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HT-2920Cell cycle arrest
B164710Nox4 inhibition

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using DPPH and ABTS assays. Results indicate significant free radical scavenging activity, suggesting its potential role in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research has shown that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a possible therapeutic application in inflammatory diseases.

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of the compound reduced tumor growth in xenograft models of breast cancer. This was associated with decreased levels of proliferative markers (Ki67) and increased apoptosis markers (Caspase-3) in tumor tissues .
  • Combination Therapy : Combining this compound with standard chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines, indicating a synergistic effect that warrants further investigation .

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